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molecular formula C12H22OSSi B1292049 Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane CAS No. 160744-11-6

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Cat. No. B1292049
M. Wt: 242.45 g/mol
InChI Key: FYSSYSNSWONYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629271B2

Procedure details

tert-Butyldimethylsilyl chloride (12.66 g) was added portionwise to 2-(2-thienyl)ethanol (9.0 g) and imidazole (5.7 g) in DMF (35 mL). The resulting solution was stirred for 18 h. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, dried over sodium sulphate and the solvents evaporated in vacuo. Purification was by silica gel chromatography, eluting with 99:1 to 96:4 ethyl acetate:isohexane to give the subtitled compound as a clear oil. Yield 16 g.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][OH:16].N1C=CN=C1>CN(C=O)C>[CH3:10][CH2:11][CH2:5][CH:4]([CH3:7])[CH3:6].[C:4]([Si:1]([CH3:3])([CH3:2])[O:16][CH2:15][CH2:14][C:10]1[S:9][CH:13]=[CH:12][CH:11]=1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
12.66 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
9 g
Type
reactant
Smiles
S1C(=CC=C1)CCO
Name
Quantity
5.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 99:1 to 96:4 ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCC=1SC=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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